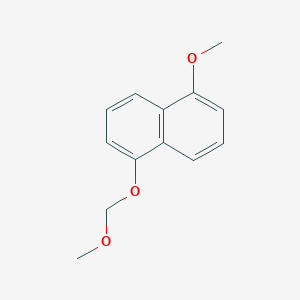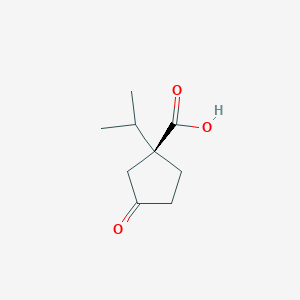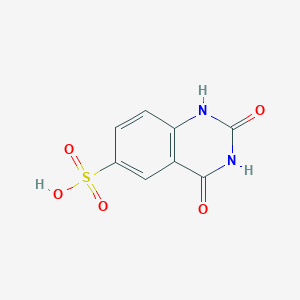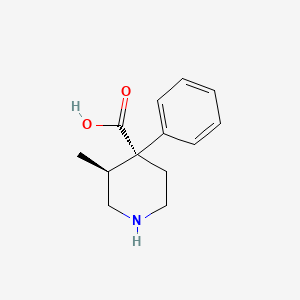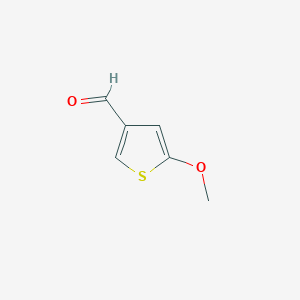
5-Methoxy-3-thiophenecarboxaldehyde
Overview
Description
5-Methoxy-3-thiophenecarboxaldehyde (MTA) is a chemical compound with a molecular formula of C7H6O2S. It is used in the synthesis of a series of 4-substituted 2-thiophenesulfonamides acetal and ketal derivatives .
Synthesis Analysis
MTA has been used in the synthesis of methoxy- or cyano-substituted thiophene/phenylene co-oligomers for lasing applications . The synthesis process involves the use of 5,5′′-bis (4′-methoxy- [1,1′-biphenyl]-4-yl)-2,2′:5′,2′′-terthiophene (BP3T-OMe) and 4′,4′′′- ( [2,2′:5′,2′′-terthiophene]-5,5′′-diyl)bis ( ( [1,1′-biphenyl]-4-carbonitrile)) (BP3T-CN) .Molecular Structure Analysis
The molecular structure of MTA consists of a thiophene ring with a methoxy group at the 5-position and a carboxaldehyde group at the 3-position.Chemical Reactions Analysis
MTA has been used in the synthesis of methoxy- or cyano-substituted thiophene/phenylene co-oligomers . It has also been used in the synthesis of 5-Methoxyindole Carboxylic Acid-Derived Hydrazones .Physical And Chemical Properties Analysis
MTA has a molecular weight of 142.18 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .Scientific Research Applications
Synthesis and Chemical Transformations
- 5-Methoxy-3-thiophenecarboxaldehyde has been utilized in the synthesis of various polyfunctional and condensed compounds. Gol'dfarb et al. (1981) demonstrated its use in the metallation of diacetals of 5-substituted-2-alkylthio-3-thiophenecarboxaldehydes, leading to various thiophene derivatives, such as 5-methylthieno[3,2-d]isothiazole (Gol'dfarb, Kalik, & Zav’yalova, 1981).
Applications in Organic Electronics
- In the field of organic electronics, this compound is used as a building block. For instance, Kubo et al. (2005) incorporated π-conjugated polymers into silica using similar thiophene derivatives, which are significant for creating electronic and optoelectronic materials (Kubo et al., 2005).
Catalysis and Reaction Studies
- The compound has been studied for its role in catalytic reactions. For example, Consiglio et al. (1984) investigated the kinetics of reactions involving methoxy-substituted thiophenes, which are important for understanding catalytic processes in organic synthesis (Consiglio, Arnone, Spinelli, Noto, & Frenna, 1984).
Pharmaceutical and Medicinal Chemistry
- This chemical is also a precursor in the synthesis of various pharmaceutical compounds. For instance, Ruenitz et al. (1989) used related methoxy-substituted thiophenes for preparing active metabolites with potential antiestrogenic effects (Ruenitz, Arrendale, Schmidt, Thompson, & Nanavati, 1989).
Advanced Materials Development
- It finds applications in the development of advanced materials. For example, Liu et al. (2012) investigated the kinetics of reactions involving methoxyphenols, a category that includes derivatives of this compound, to understand their chemical degradation, crucial for material science [(Liu, Zhang, Wang, Yang, & Shu, 2012)](https://https://consensus.app/papers/reactions-particulate-methoxyphenols-radicals-kinetics-liu/5ec60d613e47550c9ea9913f5f1cb5df/?utm_source=chatgpt).
Mechanism of Action
While the exact mechanism of action of MTA is not clear, it is known that methoxy-substituted compounds can have various biological activities. For example, 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), a methoxy-substituted compound, is a competitive inhibitor of the serotonin transporter, having lower affinity for the dopamine transporter but with high affinity for 5-HT2A, 5-HT2C, and 5-HT1A receptors .
Future Directions
MTA and its derivatives have potential applications in various fields due to their unique chemical properties. For instance, they have been used in the synthesis of methoxy- or cyano-substituted thiophene/phenylene co-oligomers for lasing applications . Furthermore, the study of the 3,4-dihydroxybenzaldehyde hydrazone derivative of 5-methoxy-indole carboxylic acid (5MICA) and a newly synthesized analogue bearing a 2-methoxy-4-hydroxyphenyl ring using single-crystal X-ray diffraction has shown potential for future research .
properties
IUPAC Name |
5-methoxythiophene-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c1-8-6-2-5(3-7)4-9-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIKDLGTJPOEBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CS1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



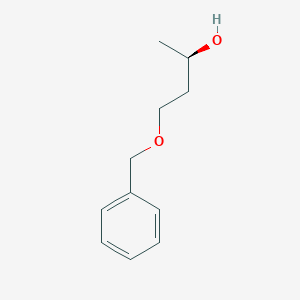
![3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B3331063.png)
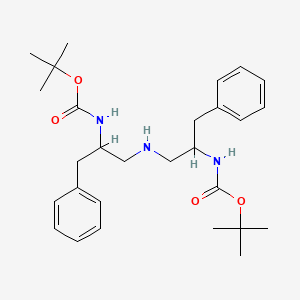
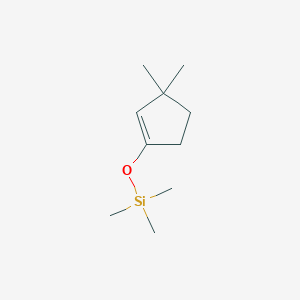
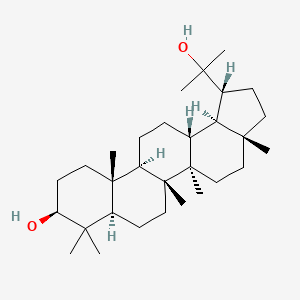
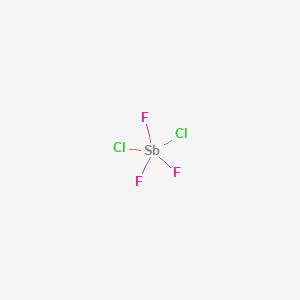
![methyl 6-amino-1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3331084.png)
![4-(4-Ethoxy-1,3-dimethyl-8-oxocyclohepta[c]pyrrol-2-yl)benzoic acid](/img/structure/B3331095.png)
